N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide
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Description
N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding Studies
Research by Kubicki, Bassyouni, and Codding (2000) explored the hydrogen bonding in anticonvulsant enaminones, including compounds similar to N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide. They found that these compounds form infinite chains of molecules through intermolecular N–H⋯OC hydrogen bonds, providing insights into their structural characteristics (Kubicki, Bassyouni, & Codding, 2000).
Antimitogenic Activity in Cyclosporin A Analogs
Rich et al. (1986) synthesized analogs of Cyclosporin A (CSA), modifying specific amino acids to assess their antimitogenic activity. This study contributes to understanding how modifications in molecular structures similar to this compound can influence biological activity, especially in immunosuppressive and antimitogenic contexts (Rich, Dhaon, Dunlap, & Miller, 1986).
Novel Enaminones with Antibacterial Activity
Cindrić et al. (2018) reported the synthesis of novel enaminones with mild antibacterial activity. Their study provides insight into the potential antimicrobial applications of compounds structurally related to this compound (Cindrić et al., 2018).
Histone Deacetylase Inhibition for Cancer Treatment
Zhou et al. (2008) discussed the design and biological evaluation of a compound structurally related to this compound, highlighting its role as a histone deacetylase inhibitor and its potential as an anticancer drug (Zhou et al., 2008).
Synthesis and Anticonvulsant Activity
Bailleux et al. (1994) explored the synthesis and anticonvulsant properties of N-phenylphthalimides, including compounds structurally related to this compound. This research contributes to understanding the therapeutic potential of such compounds in epilepsy treatment (Bailleux, Vallée, Nuyts, & Vamecq, 1994).
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-8-11(14)6-7-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMKLLUADPTKCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588302 |
Source
|
Record name | N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926227-21-6 |
Source
|
Record name | N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.